Cas no 946276-94-4 (N-{1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-2-(4-ethoxyphenyl)acetamide)

N-{1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-2-(4-ethoxyphenyl)acetamide 化学的及び物理的性質
名前と識別子
-
- N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-2-(4-ethoxyphenyl)acetamide
- 946276-94-4
- F2070-1231
- N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(4-ethoxyphenyl)acetamide
- AKOS005001453
- N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(4-ethoxyphenyl)acetamide
- N-{1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-2-(4-ethoxyphenyl)acetamide
-
- インチ: 1S/C18H17F2N5O2/c1-2-27-14-6-3-12(4-7-14)9-18(26)21-11-17-22-23-24-25(17)13-5-8-15(19)16(20)10-13/h3-8,10H,2,9,11H2,1H3,(H,21,26)
- InChIKey: GRDPXUMMQOKUCR-UHFFFAOYSA-N
- ほほえんだ: C(NCC1N(C2=CC=C(F)C(F)=C2)N=NN=1)(=O)CC1=CC=C(OCC)C=C1
計算された属性
- せいみつぶんしりょう: 373.13503113g/mol
- どういたいしつりょう: 373.13503113g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 27
- 回転可能化学結合数: 7
- 複雑さ: 479
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 81.9Ų
- 疎水性パラメータ計算基準値(XlogP): 2.5
N-{1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-2-(4-ethoxyphenyl)acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2070-1231-20μmol |
N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(4-ethoxyphenyl)acetamide |
946276-94-4 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2070-1231-20mg |
N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(4-ethoxyphenyl)acetamide |
946276-94-4 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2070-1231-5μmol |
N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(4-ethoxyphenyl)acetamide |
946276-94-4 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2070-1231-3mg |
N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(4-ethoxyphenyl)acetamide |
946276-94-4 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2070-1231-4mg |
N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(4-ethoxyphenyl)acetamide |
946276-94-4 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2070-1231-25mg |
N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(4-ethoxyphenyl)acetamide |
946276-94-4 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2070-1231-10mg |
N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(4-ethoxyphenyl)acetamide |
946276-94-4 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2070-1231-1mg |
N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(4-ethoxyphenyl)acetamide |
946276-94-4 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2070-1231-30mg |
N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(4-ethoxyphenyl)acetamide |
946276-94-4 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2070-1231-10μmol |
N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(4-ethoxyphenyl)acetamide |
946276-94-4 | 90%+ | 10μl |
$69.0 | 2023-05-16 |
N-{1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-2-(4-ethoxyphenyl)acetamide 関連文献
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
-
Ting Song,Gongchang Zeng,Piyong Zhang,Tingting Wang,Atif Ali,Shaobin Huang,Heping Zeng J. Mater. Chem. A, 2019,7, 503-512
-
Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
-
Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
-
Dugald J. MacDougall,Bruce C. Noll,Alan R. Kennedy,Kenneth W. Henderson Dalton Trans., 2006, 1875-1884
-
Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
-
Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
-
Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
-
Wonjin Jo,Do Hyun Kim,Jeong Sim Lee,Heon Ju Lee,Myoung-Woon Moon RSC Adv., 2014,4, 31764-31770
N-{1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-2-(4-ethoxyphenyl)acetamideに関する追加情報
Compound CAS No. 946276-94-4: N-{1-(3,4-Difluorophenyl)-1H-1,2,3,4-Tetrazol-5-ylmethyl}-2-(4-Ethoxyphenyl)Acetamide
The compound N-{1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-2-(4-ethoxyphenyl)acetamide (CAS No. 946276-94-4) is a highly specialized organic compound with a complex structure that combines elements of tetrazole and acetamide functionalities. This compound has garnered significant attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential bioactivity. The molecule is characterized by the presence of a tetrazole ring system, which is a five-membered heterocyclic structure containing four nitrogen atoms and one carbon atom. This structural motif is known for its stability and ability to participate in various hydrogen bonding interactions, making it a valuable component in drug design.
The tetrazole moiety in this compound is further substituted with a 3,4-difluorophenyl group at position 1 of the tetrazole ring. This substitution introduces electron-withdrawing fluorine atoms into the aromatic ring, which can influence the electronic properties of the molecule and potentially enhance its bioactivity. Additionally, the acetamide portion of the molecule consists of a methyl group attached to an amide functional group. The amide bond is known for its ability to form hydrogen bonds with biological targets, which can contribute to the compound's binding affinity and selectivity.
Recent studies have highlighted the importance of tetrazole-containing compounds in drug discovery programs targeting various therapeutic areas such as inflammation, cancer, and infectious diseases. For instance, researchers have reported that tetrazole derivatives can exhibit anti-inflammatory activity by inhibiting cyclooxygenase (COX) enzymes or modulating other inflammatory pathways. In the case of N-{1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-2-(4-ethoxyphenyl)acetamide, preliminary in vitro assays have suggested potential anti-inflammatory properties due to its ability to suppress COX-2 expression in human fibroblast cells.
Moreover, the fluorine atoms present in the 3,4-difluorophenyl group are known to enhance lipophilicity and improve drug-like properties such as permeability and bioavailability. These attributes are critical for designing drugs that can effectively cross biological membranes and reach their target sites within the body. Additionally, the ethoxyphenyl substituent on the acetamide portion introduces an ether linkage that can further modulate the molecule's pharmacokinetic profile.
From a synthetic standpoint, this compound is typically synthesized through a multi-step process involving nucleophilic substitution reactions and coupling chemistry. The tetrazole ring is often formed via a Curtius rearrangement or other similar methods that allow for precise control over substituent placement. The substitution at position 5 of the tetrazole ring with an acetylamine derivative completes the synthesis of this complex molecule.
In terms of applications, N-{1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-2-(4-ethoxyphenyl)acetamide holds promise as a lead compound for further optimization in drug discovery programs. Its unique combination of functional groups provides a foundation for exploring various biological activities such as enzyme inhibition or receptor modulation. Furthermore, recent advancements in computational chemistry have enabled researchers to model this compound's interactions with potential biological targets at an atomic level.
One area where this compound has shown particular promise is in targeting G-protein coupled receptors (GPCRs), which are critical players in numerous physiological processes and are implicated in many diseases. The tetrazole moiety's ability to engage in hydrogen bonding with GPCR domains could make this compound a valuable tool for studying receptor-ligand interactions.
In conclusion,N-{1-(3,4-difluorophenyl)-1H-1,2,,tetrazol--yml}-2-(ethoxyphe-acetamide (CAS No.) represents an intriguing candidate for further exploration in medicinal chemistry research due to its unique structural features and potential bioactivity profiles.
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